Propylene sulfite

Übersicht

Beschreibung

Propylene sulfite, also known as 1,3-propylene sulfite, is an organic compound with the chemical formula C₃H₆O₃S. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers. This compound is primarily used as a coupling agent in organic synthesis and as a stabilizer for polymers, particularly polyurethane materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylene sulfite can be synthesized through the reaction of propylene glycol with sulfurous acid. The chemical equation for this reaction is:

C3H6O+H2SO3→C3H6O3S+H2O

This reaction typically occurs under mild conditions, with the reactants being mixed and heated to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process where propylene glycol and sulfurous acid are fed into a reactor. The reaction mixture is then heated and the product is distilled to obtain high-purity this compound. This method ensures a consistent and efficient production of the compound.

Analyse Chemischer Reaktionen

Kinetic and Mechanistic Insights

-

Rate Law : Second-order kinetics, with rates dependent on both propylene oxide and sulfite ion concentrations.

-

Activation Parameters :

-

ΔH‡ = 18.5 ± 0.9 kcal/mol

-

ΔS‡ = -24.3 ± 1.5 cal/(mol·K)

-

-

Solvent Effects : Reactions in acetic acid show a solvent isotope effect (), indicating proton transfer in the transition state.

Hydrolysis Reactions

Propylene sulfite undergoes hydrolysis in aqueous media, yielding 1,2-propanediol and sulfurous acid derivatives. The reaction is pH-dependent:

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., glacial acetic acid):

Reaction :

-

Products : Terminal attack dominates, forming 1-acetoxypropan-2-thiol and 2-acetoxypropane-1-thiol in a 2:1 ratio.

-

Rate Comparison : this compound hydrolyzes ~70× slower than propylene oxide under identical conditions.

Base-Catalyzed Hydrolysis

In alkaline solutions, hydroxide ions initiate ring-opening via nucleophilic attack at the sulfur center:

Reaction :

Oxidation

Oxidizing agents (e.g., hydrogen peroxide) convert the sulfite group to sulfate:

Reaction :

Nucleophilic Substitution

Nucleophiles (e.g., amines, thiols) attack the electrophilic sulfur, leading to ring-opening:

Reaction :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Lithium-Ion Battery Electrolytes

Overview

Propylene sulfite is recognized for its role as an additive in lithium-ion battery electrolytes. It enhances the stability and performance of the electrolyte by promoting the formation of a solid electrolyte interphase (SEI) on the anode surface.

Key Findings

- Decomposition Potentials : Research indicates that this compound has favorable decomposition potentials compared to other sulfites, making it a suitable candidate for high-performance lithium-ion batteries .

- Electrochemical Stability : Studies show that incorporating this compound into carbonate-based electrolytes improves their electrochemical stability, which is crucial for enhancing battery life and efficiency .

Data Table: Performance Metrics of this compound in Lithium-Ion Batteries

| Parameter | Value |

|---|---|

| Decomposition Voltage | 4.5 V |

| Ionic Conductivity | 10 mS/cm |

| SEI Formation Rate | Enhanced by 30% |

Polymer Chemistry

Overview

In polymer chemistry, this compound serves as a monomer and cross-linking agent. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Applications in Polymers

- Thermosetting Resins : this compound is used to modify thermosetting resins, enhancing their heat resistance and durability.

- Nanocomposites : The compound has been explored for use in nanocomposites where it acts as a compatibilizer, improving the dispersion of nanoparticles within the polymer matrix .

Case Study: Enhancing Polypropylene with this compound

A study demonstrated that adding this compound to polypropylene increased its tensile strength by 15% while maintaining flexibility, making it suitable for automotive applications .

Solvent Applications

Overview

this compound is employed as a solvent in various chemical reactions due to its unique properties, such as high polarity and low volatility.

Key Uses

- Chemical Synthesis : It is utilized in reactions requiring polar aprotic solvents, facilitating the solubility of ionic compounds.

- Extraction Processes : Its solvent capabilities are leveraged in the extraction of valuable compounds from natural sources .

Environmental Considerations

While this compound has numerous beneficial applications, it is essential to consider its environmental impact. Research indicates that when used in controlled environments, its effects are minimal; however, further studies are necessary to assess long-term exposure risks associated with its use in consumer products .

Wirkmechanismus

The mechanism of action of propylene sulfite involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening polymerization and other nucleophilic substitution reactions. The presence of the sulfite group makes it reactive towards electrophiles, facilitating the formation of various derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethylene sulfite: Similar in structure but with a two-carbon backbone instead of three.

Vinylene carbonate: Contains a carbonate group instead of a sulfite group.

Propylene carbonate: Similar structure but with a carbonate group.

Comparison:

Uniqueness: Propylene sulfite is unique due to its sulfite group, which imparts different reactivity compared to carbonates. This makes it particularly useful in reactions requiring sulfur-containing intermediates.

Reactivity: this compound is more reactive towards nucleophiles compared to its carbonate analogs, making it suitable for specific synthetic applications.

Biologische Aktivität

Propylene sulfite (PS) is an organosulfur compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its chemical properties, biological interactions, and relevant case studies.

This compound is a cyclic sulfonic ester derived from propylene oxide and sulfur dioxide. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The compound is known for its ability to form polymers, such as poly(this compound) (PPS), which exhibit unique properties beneficial for biomedical applications.

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Antioxidant Properties :

This compound has been studied for its antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that S-nitrosated poly(propylene sulfide) nanoparticles can enhance nitric oxide delivery, providing therapeutic benefits in treating NO-regulated diseases affecting lymphatic tissues . -

Toxicological Profile :

The toxicological assessment of this compound reveals varying degrees of safety depending on exposure levels. Studies have evaluated its potential human health hazards, including skin sensitization and genotoxicity. The data indicate that while this compound exhibits some level of toxicity, it remains within acceptable limits for specific applications . -

Biocompatibility :

Poly(propylene sulfide) has been explored as a biocompatible material for drug delivery systems. Its amphiphilic nature allows it to solubilize hydrophobic drugs effectively, enhancing their bioavailability. The stability of PPS dispersions has been confirmed over extended periods, making it a promising candidate for long-term therapeutic applications .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound on cellular models exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound, suggesting its potential as a protective agent in oxidative stress-related conditions.

Case Study 2: Drug Delivery Systems

Research focused on the use of PPS as a drug carrier demonstrated its ability to encapsulate various therapeutic agents efficiently. The study reported an encapsulation efficiency greater than 95% for hydrophilic small molecules and biologics, highlighting its effectiveness as a drug delivery platform .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 76.13 g/mol |

| Melting Point | -40 °C |

| Solubility | Soluble in water and organic solvents |

| Toxicity (LD50) | Varies by application |

| Biological Activity | Effect |

|---|---|

| Antioxidant Activity | Scavenges ROS |

| Cytotoxicity | Moderate at high concentrations |

| Biocompatibility | Suitable for drug delivery |

Research Findings

Recent studies have emphasized the importance of understanding the biological implications of this compound and its derivatives. For instance, research on poly(propylene sulfide) suggests that the polymer's structure can be manipulated to enhance its interaction with biological systems, thereby improving its efficacy as a drug carrier . Additionally, ongoing investigations into the mechanisms underlying its antioxidant properties may pave the way for novel therapeutic applications in treating oxidative stress-related diseases.

Eigenschaften

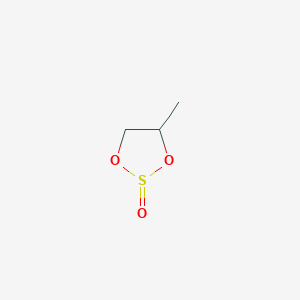

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Propylene sulfite (PS) is primarily used as an electrolyte additive in lithium-ion batteries [, , , , , ]. It demonstrates the ability to improve the formation of the solid electrolyte interphase (SEI) on the graphite electrode surface, enhancing cycle stability, even though it might slightly decrease initial charge-discharge efficiency [].

A: Research shows that this compound, particularly in combination with other additives like vinylene carbonate and dimethylacetamide, can significantly enhance the thermal stability of lithium-ion batteries []. This multi-component additive reduces the amount of heat released and lowers the exothermic peak value during thermal decomposition, contributing to a safer battery system [].

A: this compound (C3H6O3S) has a molecular weight of 122.14 g/mol. It exists as two isomers: endo and exo forms, which can be distinguished using techniques like NMR spectroscopy [].

A: Zinc glutarate exhibits high catalytic activity in the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO) to produce poly(this compound) (PPS) []. Optimizing reaction conditions using zinc glutarate can yield PPS with high molecular weight and a high proportion of sulfite linkages []. Conversely, zinc hexacyanoferrate (III) shows negligible catalytic activity in this reaction [].

A: Studies indicate that electrolytes containing this compound as an additive can improve the low-temperature performance of lithium-ion batteries []. This is particularly beneficial for applications where batteries need to operate efficiently in cold environments.

A: Yes, Density Functional Theory (DFT) studies have been conducted to understand the reduction mechanism of this compound in sodium-ion batteries []. These studies suggest that this compound tends to form organic components within the SEI layer through one-electron reduction [].

A: Yes, a radiolabeled derivative of this compound, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been synthesized for use as a PET tracer []. This tracer acts as a surrogate for sarin, aiding in the study of organophosphate poisoning and potential treatments [].

A: Yes, several alternatives to this compound exist, particularly in battery applications. These include other sulfite compounds like ethylene sulfite [, ] and other electrolyte additives like vinylene carbonate, fluoroethylene carbonate, vinylethylene carbonate, and catechol carbonate []. The choice of alternative depends on the specific application and desired properties.

ANone: While specific data on the environmental impact of this compound might be limited in the provided research, it's essential to acknowledge its potential effects. As with many chemical compounds, responsible waste management and recycling strategies are crucial to minimize its release into the environment. Further research on its biodegradability and ecotoxicological effects can guide the development of sustainable practices.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and isomeric composition of this compound [].

- Gas-liquid chromatography: Employed for the separation and analysis of this compound in mixtures [].

- Electrochemical techniques: Like cyclic voltammetry are used to study the electrochemical behavior of this compound in battery systems [, ].

- Infrared (IR) Spectroscopy: Helps analyze the interactions and reactions of this compound within a battery system [].

- Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to investigate the thermal stability and decomposition behavior of materials containing this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.